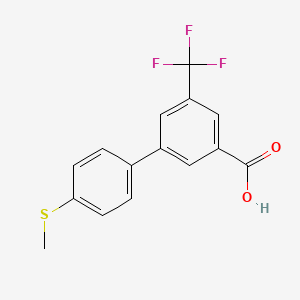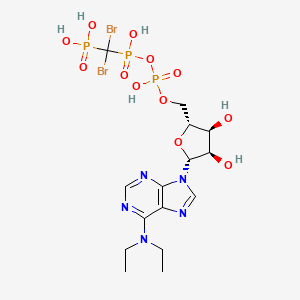
PYRROLIDINE-1-CARBOXIMIDAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-1-carboximidamide is a nitrogen-containing heterocyclic compound with a five-membered ring structure. It is a derivative of pyrrolidine, which is widely used in organic synthesis and medicinal chemistry due to its unique properties and reactivity. This compound is known for its potential biological activities and is used as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The general reaction scheme is as follows: [ \text{Pyrrolidine} + \text{Cyanamide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine-1-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Pyrrolidine-1-carboximidamide can be compared with other similar compounds, such as:
- Pyrrolidine-2-carboximidamide
- Pyrrolidine-3-carboximidamide
- Pyrrolidine-4-carboximidamide
Uniqueness: this compound is unique due to its specific position of the carboximidamide group on the pyrrolidine ring, which can influence its reactivity and biological activity. The position of the functional group can affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
CAS No. |
1224710-97-7 |
|---|---|
Molecular Formula |
C5H11N3 |
Molecular Weight |
113 |
Synonyms |
PYRROLIDINE-1-CARBOXIMIDAMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1142868.png)
![3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142872.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1142876.png)




